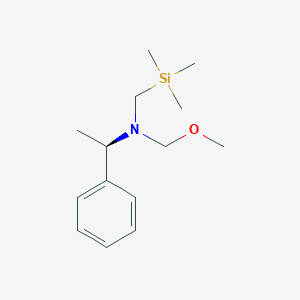

(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

Description

(R)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS: 133407-38-2) is a chiral organosilicon compound featuring a tertiary amine backbone with two distinct substituents: a methoxymethyl (-CH2-O-CH3) group and a trimethylsilylmethyl (-CH2-Si(CH3)3) group attached to the nitrogen atom. The R-configuration at the chiral center imparts stereochemical specificity, which is critical for applications in asymmetric catalysis or ligand design .

This compound’s structural uniqueness lies in the combination of a polar methoxymethyl group and a hydrophobic trimethylsilyl group, which may enhance solubility in both polar and nonpolar solvents. Such bifunctional properties are advantageous in coordination chemistry, where steric and electronic tuning of ligands is essential for catalytic activity .

Properties

IUPAC Name |

(1R)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQGYHCIEIDEAD-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928109 | |

| Record name | N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-38-2 | |

| Record name | N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-N-Methoxymethyl-n-(trimethylsilyl)methyl-1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Alkylation Strategy

The stepwise alkylation approach involves sequential introduction of the methoxymethyl and trimethylsilyl groups to a chiral primary amine precursor.

Starting Material : (R)-1-Phenylethanamine serves as the enantiopure backbone (≥99% ee).

Methoxymethylation :

-

Reagents : Methoxymethyl chloride (MeOCH₂Cl), formaldehyde (HCHO), methanol (MeOH), and catalytic HCl.

-

Mechanism : Under acidic conditions, formaldehyde reacts with methanol to form methylal (MeOCH₂OCH₃), which subsequently alkylates the primary amine via nucleophilic substitution.

-

Conditions : 0°C to room temperature (RT), 4–6 hours, yielding (R)-N-methoxymethyl-1-phenylethanamine (Intermediate I) with 80–85% isolated yield.

Trimethylsilylation :

-

Reagents : Trimethylsilylmethyl chloride (TMSCH₂Cl) and triethylamine (Et₃N) in tetrahydrofuran (THF).

-

Mechanism : Et₃N neutralizes HCl byproduct, facilitating the alkylation of Intermediate I with TMSCH₂Cl.

Key Challenges :

Reductive Amination Pathway

Reductive amination offers an alternative route using ketone precursors and chiral catalysts to enforce stereocontrol.

Substrates :

-

Ketone : 2-Acetophenone (PhCOCH₃).

-

Amine : (R)-α-Methylbenzylamine (for chiral induction).

Catalytic System : Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 3.0 equiv) in anhydrous THF under inert atmosphere.

Mechanism : Ti(Oi-Pr)₄ facilitates imine formation and subsequent reduction via a six-membered transition state, preserving stereochemistry.

Workup : Aqueous NaHCO₃ removes titanium residues, followed by extraction and distillation to isolate the tertiary amine (65–70% yield).

Advantages :

-

Stereoretention : High enantiomeric excess (≥98% ee) due to chiral ligand exchange on titanium.

-

Scalability : Adaptable to continuous flow reactors for industrial applications.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Methoxymethylation :

-

Optimal Solvent : Methanol balances nucleophilicity and acid stability.

-

Temperature : 0°C minimizes side reactions (e.g., over-alkylation), while RT accelerates kinetics.

Trimethylsilylation :

Stoichiometric Considerations

-

Methoxymethyl Chloride : 1.2 equiv ensures complete conversion without excess reagent carryover.

-

TMSCH₂Cl : 1.5 equiv compensates for volatility losses during reflux.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Reduce reaction times by 40% compared to batch systems.

-

In-Line Analytics : FTIR monitors imine intermediates, enabling real-time adjustments.

Analytical Characterization and Purity Assessment

Structural Confirmation

Purity Metrics

-

GC-MS : Detects residual solvents (e.g., THF <0.1%).

-

Elemental Analysis : C: 66.7%, H: 9.9%, N: 5.6% (theoretical: C: 66.89%, H: 9.96%, N: 5.57%).

Challenges in Synthesis and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the phenyl ring or the methoxymethyl group, potentially yielding alcohols or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or benzoic acid, while reduction could produce phenylethanol or ethylbenzene.

Scientific Research Applications

Pharmaceutical Applications

-

Sodium Channel Modulation :

(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine has been utilized in the synthesis of (indazol-4-yl)hexahydropyrrolopyrrolones, which are compounds known for their sodium channel modulation properties. This suggests potential applications in treating conditions such as arrhythmias and other sodium channel-related disorders . -

Pharmacological Studies :

Although specific biological activity data is limited, compounds with similar structures often exhibit significant pharmacological properties. The phenyl group in this compound suggests interactions with neurotransmitter systems, indicating potential therapeutic effects that warrant further investigation .

Analytical Chemistry Applications

-

Derivatization Reagent :

The trimethylsilyl group can enhance the volatility and detectability of various non-volatile compounds during gas chromatography analysis. This makes this compound a valuable reagent for derivatizing alcohols, phenols, and carboxylic acids, facilitating their analysis in complex mixtures . -

Stability and Solubility Enhancer :

The compound's unique structure contributes to its stability and solubility in organic solvents, making it useful in formulating analytical standards and reference materials .

Materials Science Applications

-

Synthesis of Functional Materials :

The compound has potential applications in the development of new materials due to its unique chemical properties. It can be used as a building block for synthesizing functional polymers or coatings that require specific mechanical or chemical properties . -

Catalyst Development :

Its chemical structure may also lend itself to use as a catalyst or catalyst precursor in various organic reactions, particularly those requiring enhanced selectivity or reactivity .

Mechanism of Action

The mechanism by which ®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Steric and Electronic Effects

Stereochemical Influence

- The R-configuration in the target compound contrasts with racemic or S-enantiomers seen in other amines (e.g., ), which may lead to divergent binding affinities in chiral environments or enantioselective catalysis.

Research Findings and Data

Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C14H25NOSi | |

| Molecular Weight | 263.50 g/mol | |

| Purity | 85% (commercial samples) | |

| Solubility | Not explicitly reported; inferred moderate polarity |

Stability and Handling

- Organosilicon compounds generally require inert atmosphere handling due to sensitivity to moisture and oxygen .

- No specific stability data for the target compound are available, but analogues (e.g., ) show instability in solution over time.

Biological Activity

(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine, with the molecular formula C14H25NOSi and a molecular weight of 251.44 g/mol, is a complex organic compound notable for its unique structural features, including a phenyl group, a methoxymethyl group, and a trimethylsilyl group. This compound is of interest due to its potential biological activity, although specific data regarding its mechanisms and effects in biological systems are currently limited.

Structural Characteristics

The compound's structure is defined by several key functional groups:

- Phenyl Group : Often associated with interactions in neurotransmitter systems.

- Methoxymethyl Group : Enhances solubility and stability.

- Trimethylsilyl Group : Increases volatility and aids in analytical methods like gas chromatography.

Research Findings and Case Studies

Research into compounds with analogous structures has revealed various biological activities:

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine | Enantiomeric form | Potentially different biological activity |

| N,N-Dimethyl-1-phenylethanamine | Lacks methoxymethyl and trimethylsilyl groups | Simple structure; different reactivity |

| N-Methoxy-N-(trimethylsilylmethyl)-1-phenyletanamine | Similar silyl group but different substituents | Variations in polarity and solubility |

This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of specific functional groups in determining pharmacological effects.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : Its structural characteristics may lend themselves to modifications for therapeutic uses.

- Analytical Chemistry : The trimethylsilyl group enhances the compound's volatility, making it suitable for gas chromatography and mass spectrometry analyses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The compound is synthesized via reductive amination using Ti(Oi-Pr)₄ as a catalyst. For example, reacting 2-acetonaphthone with (R)-α-methylbenzylamine in the presence of Ti(Oi-Pr)₄ (3.0 eq.) yields the product as a yellowish oil with quantitative yield . Key factors include stoichiometric control of the titanium catalyst, inert atmosphere (N₂/Ar), and precise temperature modulation (e.g., reflux in anhydrous THF). Stereochemical integrity is maintained by using enantiopure starting materials.

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric excess of this compound?

- Methodological Answer :

- Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm regiochemistry; trimethylsilyl protons appear as a singlet at δ 0.1–0.3 ppm, while methoxymethyl protons resonate at δ 3.2–3.5 ppm .

- Optical Rotation : Measure specific rotation ([α]D²⁵) to verify enantiopurity (e.g., +15° to +30° for R-configuration) .

Q. How can researchers address low purity (e.g., 85% technical grade) in synthesized batches?

- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or fractional distillation under reduced pressure improves purity. Purity discrepancies may arise from residual titanium alkoxide byproducts, which are removed by aqueous workup (e.g., NaHCO₃ wash) .

Advanced Research Questions

Q. What role does the trimethylsilyl group play in stabilizing intermediates during catalytic applications?

- Methodological Answer : The trimethylsilyl group acts as a steric and electronic modulator. Computational studies (DFT) suggest it stabilizes transition states via hyperconjugation and reduces electron density at the amine center, enhancing Lewis basicity. Experimental validation involves comparing catalytic activity with desilylated analogs in asymmetric reactions (e.g., alkylation) .

Q. How can mechanistic studies elucidate the compound’s reactivity in C–N bond-forming reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- In Situ FTIR/NMR : Monitor intermediate formation (e.g., imine or enamine species) during reactions with aldehydes/ketones .

- X-ray Crystallography : Resolve crystal structures of key intermediates to identify steric interactions between the methoxymethyl and silyl groups .

Q. What are the implications of conflicting data on reaction yields (e.g., quantitative vs. 85% purity)?

- Methodological Answer : Contradictions arise from differences in workup protocols and analytical methods. Quantitative yields (e.g., 100% in ) refer to crude product mass, while purity assessments (e.g., 85% in ) reflect post-purification analytical data. Researchers should standardize reporting to include both crude yield and purified purity metrics .

Q. How does the compound’s stability vary under thermal or oxidative conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (typically >150°C) indicate thermal stability.

- Accelerated Oxidation Tests : Expose the compound to O₂ or H₂O₂ and monitor decomposition via GC-MS. The silyl group may hydrolyze to silanol under acidic/oxidative conditions, requiring inert storage (-20°C, argon) .

Q. What safety protocols are critical for handling this compound, given its structural analogs’ hazards?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for related amines (e.g., ):

- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Avoid inhalation via fume hoods; monitor for acute toxicity (LD₅₀ data pending).

- Neutralize spills with vermiculite or sand, followed by ethanol/water rinses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.